N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. The structure features a 3,4-dimethylphenyl group at position 1 of the pyrazolo-pyrimidine scaffold and a 4-nitrophenylacetamide moiety at position 3. The 4-nitro group on the phenyl ring is a strong electron-withdrawing substituent, which may enhance binding interactions with target proteins or influence metabolic stability.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-3-6-17(9-14(13)2)26-20-18(11-23-26)21(29)25(12-22-20)24-19(28)10-15-4-7-16(8-5-15)27(30)31/h3-9,11-12H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBBXDFYHWFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors, such as 3,4-dimethylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the 4-nitrophenylacetamide moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-nitrophenylacetic acid or its derivatives, using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying cellular processes and pathways.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents for industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular proteins and enzymes, modulating various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their substituent variations:
Key Findings from Structural Comparisons
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 4-nitrophenyl group contrasts with analogs featuring fluorine (moderately electron-withdrawing, ) or methoxy (electron-donating, ). Nitro groups may enhance electrophilic interactions in binding pockets but reduce solubility compared to fluorine or methoxy groups.
Lipophilicity and Pharmacokinetics: Compounds with isopropylphenoxy () or 4-methylbenzyl () substituents exhibit increased lipophilicity, favoring membrane permeability.
Steric and Synthetic Considerations: The dichlorophenoxy group in introduces steric hindrance, which could limit binding to flat active sites. The target compound’s 3,4-dimethylphenyl group provides moderate steric bulk without excessive hindrance. Synthesis routes for analogs (e.g., Suzuki coupling in , α-chloroacetamide reactions in ) suggest feasible pathways for modifying the target compound’s acetamide or aryl groups.
Thermal Stability: The analog in has a high melting point (302–304°C), likely due to strong intermolecular interactions from the chromenone core. The target compound’s nitro group may similarly contribute to thermal stability.
Biological Activity
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This category of compounds is recognized for exhibiting various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The compound's structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Molecular Formula
- C : 21
- H : 18
- N : 6
- O : 4
IUPAC Name
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-nitrophenyl)acetamide
InChI
InChI=1S/C21H18N6O4/c1-13-3-6-17(9-14(13)2)26-20-18(11-23-26)21(29)25(12-22-20)24-19(28)10-15-4-7-16(8-5-15)27(30)31/h3-9,11-12H,10H2,1-2H3,(H,24,28)
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under discussion has been noted for its ability to target specific kinases involved in cancer progression.
Anti-inflammatory Properties
The compound has demonstrated potent anti-inflammatory effects in several studies. For example:
- In vitro Studies : The compound exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
The biological activity of N-[1-(3,4-dimethylphenyl)-... is attributed to its interaction with specific molecular targets:
- Kinases : Inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Inflammatory Pathways : Modulation of the NF-kB pathway leading to reduced expression of inflammatory mediators.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than standard chemotherapeutics.
Study 2: Inflammation Model
In an animal model of inflammation induced by carrageenan, the compound reduced paw swelling significantly compared to control groups. The observed effects were comparable to those achieved with established anti-inflammatory drugs like aspirin.
Study 3: Antimicrobial Testing
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using the disc diffusion method. The compound showed effective inhibition zones indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
To better understand the unique properties of N-[1-(3,4-dimethylphenyl)-...], it is useful to compare it with other related compounds:
Q & A
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound-target binding by measuring protein denaturation shifts .
- Knockdown/rescue experiments : Use siRNA to silence target genes and assess rescue of compound effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
